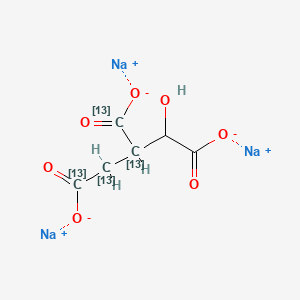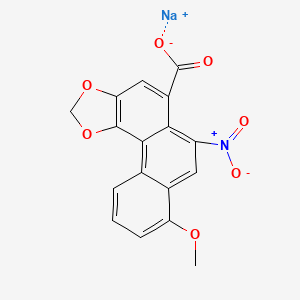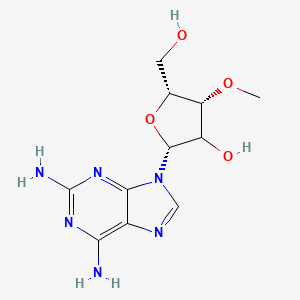
5-HT2A&5-HT2C agonist-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-HT2A&5-HT2C agonist-1 is a compound that selectively activates the 5-hydroxytryptamine 2A and 5-hydroxytryptamine 2C receptors. These receptors are part of the serotonin receptor family, which plays a crucial role in various physiological processes, including mood regulation, cognition, and perception . The activation of these receptors has been associated with both therapeutic and psychoactive effects .
Métodos De Preparación
The synthesis of 5-HT2A&5-HT2C agonist-1 typically involves the preparation of 3-(2-(aminoethyl)-indol-4-ol derivatives . The synthetic route includes several steps, such as the formation of the indole ring, introduction of the aminoethyl side chain, and subsequent functionalization to achieve the desired selectivity for the 5-HT2A and 5-HT2C receptors . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time .
Análisis De Reacciones Químicas
5-HT2A&5-HT2C agonist-1 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the indole ring or the aminoethyl side chain .
Aplicaciones Científicas De Investigación
5-HT2A&5-HT2C agonist-1 has a wide range of scientific research applications. In chemistry, it is used to study the structure-activity relationships of serotonin receptors . In biology, it helps in understanding the role of serotonin in various physiological processes . In medicine, it has potential therapeutic applications for treating psychological disorders such as depression, anxiety, and substance abuse . Additionally, it is used in the development of new drugs targeting the serotonin system .
Mecanismo De Acción
The mechanism of action of 5-HT2A&5-HT2C agonist-1 involves the activation of the 5-hydroxytryptamine 2A and 5-hydroxytryptamine 2C receptors . Upon binding to these receptors, the compound stimulates the Gq protein-coupled receptor signaling pathway, leading to the activation of phospholipase C and the subsequent release of inositol triphosphate and diacylglycerol . This cascade ultimately results in various cellular responses, including changes in calcium ion concentration and protein kinase activation .
Comparación Con Compuestos Similares
5-HT2A&5-HT2C agonist-1 is unique in its selectivity for both the 5-hydroxytryptamine 2A and 5-hydroxytryptamine 2C receptors . Similar compounds include other serotonin receptor agonists such as psilocybin, lysergic acid diethylamide (LSD), and mescaline . These compounds also activate serotonin receptors but may have different selectivity profiles and therapeutic potentials . For example, psilocybin primarily targets the 5-hydroxytryptamine 2A receptor, while LSD and mescaline have broader activity across multiple serotonin receptor subtypes .
Propiedades
Fórmula molecular |
C14H20N2O |
|---|---|
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
3-[2-(dimethylamino)ethyl]-1-ethylindol-4-ol |
InChI |
InChI=1S/C14H20N2O/c1-4-16-10-11(8-9-15(2)3)14-12(16)6-5-7-13(14)17/h5-7,10,17H,4,8-9H2,1-3H3 |
Clave InChI |
PYJYLPCOHTVELW-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C2=C1C=CC=C2O)CCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,2Z,4S,9Z)-4-hydroxy-2,5,5,9-tetramethylcycloundeca-2,9-dien-1-yl] 4-hydroxybenzoate](/img/structure/B12387753.png)






![[Lys3]-Bombesin](/img/structure/B12387792.png)
![(3aR,4R,6aR)-1-[5-(2-cyanopyridin-4-yl)-1,3-oxazole-2-carbonyl]-4-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carbonitrile](/img/structure/B12387795.png)
![(2R,3R,5R)-2-[2-chloro-6-(furan-2-yl)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387798.png)
![N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide](/img/structure/B12387800.png)



